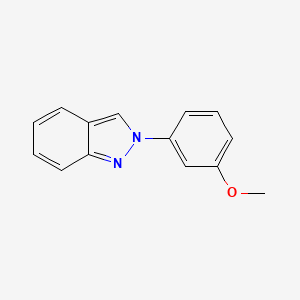

2-(3-Methoxyphenyl)-2H-indazole

描述

属性

IUPAC Name |

2-(3-methoxyphenyl)indazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N2O/c1-17-13-7-4-6-12(9-13)16-10-11-5-2-3-8-14(11)15-16/h2-10H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNQANLFHMOCZAS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)N2C=C3C=CC=CC3=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10231025 | |

| Record name | 2H-Indazole, 2-(3-methoxyphenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10231025 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

81265-89-6 | |

| Record name | 2-(3-Methoxyphenyl)-2H-indazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=81265-89-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2H-Indazole, 2-(3-methoxyphenyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081265896 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2H-Indazole, 2-(3-methoxyphenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10231025 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2h Indazole Scaffolds and Derivatives

Established Cyclization and Annulation Strategies

The construction of the 2H-indazole ring system is predominantly achieved through cyclization and annulation reactions, where a key bond is formed to close the five-membered pyrazole (B372694) ring onto a benzene (B151609) precursor. Several robust strategies have been developed to achieve this transformation with high regioselectivity for the 2H-tautomer over the more common 1H-indazole.

[3+2] Dipolar Cycloaddition Reactions

A rapid and highly efficient route to the 2H-indazole core involves the [3+2] dipolar cycloaddition of arynes with sydnones. researchgate.netescholarship.orgorganic-chemistry.org This method is notable for its mild reaction conditions and high yields, selectively producing 2H-indazoles without contamination from the 1H-isomer. nih.gov The reaction proceeds via an initial cycloaddition to form a bicyclic adduct, which then undergoes a spontaneous retro-[4+2] reaction to extrude carbon dioxide and form the stable aromatic 2H-indazole ring. escholarship.org

The synthesis of 2-(3-Methoxyphenyl)-2H-indazole via this route would theoretically involve the reaction of a 3-methoxyphenyl-substituted sydnone (B8496669) with benzyne. The versatility of this reaction allows for a wide array of substituents on both the sydnone and the aryne precursor, making it a powerful tool for generating diverse indazole libraries. nih.gov

Table 1: [3+2] Dipolar Cycloaddition of Sydnones and Arynes for 2H-Indazole Synthesis nih.gov

| Sydnone Substrate | Aryne Precursor | Conditions | Yield |

| N-Phenylsydnone | 2-(Trimethylsilyl)phenyl triflate | TBAF, THF, rt | 98% |

| N-(4-Chlorophenyl)sydnone | 2-(Trimethylsilyl)phenyl triflate | TBAF, THF, rt | 97% |

| N-(4-Bromophenyl)sydnone | 2-(Trimethylsilyl)phenyl triflate | TBAF, THF, rt | 95% |

| N-Methylsydnone | 2-(Trimethylsilyl)phenyl triflate | TBAF, THF, rt | 85% |

Intramolecular C-H Amination Reactions

Palladium-catalyzed intramolecular C-H amination represents a key strategy for forming the N1-C7a bond to yield 2-aryl-2H-indazoles. organic-chemistry.orgnih.gov This approach typically starts from N-aryl-N-(o-bromobenzyl)hydrazines. In the presence of a palladium catalyst, such as a combination of Pd(OAc)₂ and a suitable phosphine (B1218219) ligand like dppf, and a base, the cyclization proceeds, followed by a spontaneous dehydrogenation to afford the final aromatic indazole. organic-chemistry.orgnih.gov This method is tolerant of a wide array of functional groups on the N-aryl ring, including both electron-donating and electron-withdrawing substituents. organic-chemistry.org For the synthesis of the title compound, N-(3-methoxyphenyl)-N-(o-bromobenzyl)hydrazine would be the required precursor.

Another approach involves the copper-catalyzed regioselective C3 amination of existing 2H-indazole scaffolds, which allows for the introduction of further nitrogen-containing substituents.

Table 2: Palladium-Catalyzed Intramolecular Amination for 2-Aryl-2H-Indazole Synthesis organic-chemistry.org

| N-Aryl Substituent (on hydrazine) | Catalyst System | Base | Temperature | Yield |

| Phenyl | Pd(OAc)₂/dppf | t-BuONa | 90 °C | 80% |

| 4-Methoxyphenyl | Pd(OAc)₂/dppf | t-BuONa | 90 °C | 84% |

| 4-Chlorophenyl | Pd(OAc)₂/dppf | t-BuONa | 90 °C | 75% |

| 4-Nitrophenyl | Pd(OAc)₂/dppf | t-BuONa | 90 °C | 55% |

Oxidative Benzannulation Approaches

Oxidative cyclization methods provide another avenue to 2H-indazoles. An electrochemical oxidation-induced cyclization of ortho-alkyl-substituted azobenzenes can generate 2H-indazole derivatives without the need for a catalyst or external chemical oxidant. organic-chemistry.org More recently, an iodine-mediated synthesis from ortho-alkylazobenzenes has been developed, which proceeds through a benzyl (B1604629) C-H functionalization. jsynthchem.com The mechanism is proposed to involve a radical chain process where iodine assists in hydrogen transfer from the benzylic position to the nitrogen atom. jsynthchem.com

N-N Bond Formation Methodologies

The formation of the N-N bond is a critical step in many synthetic routes to indazoles. A prominent example is the copper-catalyzed, one-pot, three-component reaction of a 2-bromobenzaldehyde, a primary amine, and sodium azide (B81097). organic-chemistry.org In this process, which is applicable for synthesizing this compound by using 3-methoxyaniline as the primary amine, the copper catalyst is crucial for facilitating both the C-N and the key N-N bond formations. organic-chemistry.org

Another important N-N bond-forming strategy is the Cadogan reductive cyclization of o-nitrobenzaldimines. organic-chemistry.org This reaction, typically promoted by a phosphine reagent, involves the deoxygenative cyclization of an imine formed in situ from an o-nitrobenzaldehyde and an amine.

Furthermore, an N-N bond-forming oxidative cyclization of 2-aminomethyl-phenylamines has been developed, offering selective access to 2-substituted 2H-indazoles. This method complements the more common reductive N-N bond-forming strategies.

Cyclocondensation Reactions

Cyclocondensation reactions are a cornerstone of heterocyclic synthesis. The Cadogan reaction is a classic example that can be categorized here, involving the condensation of an o-nitrobenzaldehyde with an amine (like 3-methoxyaniline) to form an imine, which then undergoes a reductive cyclization. organic-chemistry.orgnih.gov This method has been refined to proceed under milder one-pot conditions, using tri-n-butylphosphine as the reducing agent at moderate temperatures (e.g., 80 °C), thus avoiding the harsh conditions of traditional Cadogan reactions. organic-chemistry.org This one-pot condensation-cyclization is highly efficient and regioselective for 2H-indazoles. organic-chemistry.org

An ultrasound-assisted one-pot modification of the Cadogan method has also been successfully employed for the synthesis of 2-phenyl-2H-indazole derivatives, demonstrating the adaptability of this core reaction. nih.gov

Advanced Catalytic Systems in 2H-Indazole Synthesis

Modern synthetic chemistry has introduced a range of advanced catalytic systems to improve the efficiency, selectivity, and environmental footprint of 2H-indazole synthesis.

Palladium Catalysis: As mentioned, palladium catalysts are central to intramolecular amination reactions for C-N bond formation. organic-chemistry.orgnih.gov They are also used in Suzuki-Miyaura cross-coupling reactions to functionalize pre-formed indazole scaffolds, demonstrating their versatility in both the construction and derivatization of these heterocycles. nih.gov

Copper Catalysis: Copper catalysts are workhorses in 2H-indazole synthesis. They are key to the one-pot, three-component synthesis from 2-bromobenzaldehydes, amines, and azide sources. organic-chemistry.org Systems ranging from simple copper salts like CuI to copper(I) oxide nanoparticles have been employed, the latter offering advantages in the context of green chemistry. organic-chemistry.orgbeilstein-journals.org Copper-catalyzed multicomponent reactions are particularly powerful for building molecular complexity in a single step. nih.gov

Rhodium Catalysis: Rhodium(III)-catalyzed C-H functionalization of azobenzenes with various partners like α-keto aldehydes or acrylates provides access to substituted 2H-indazoles. jsynthchem.com These reactions proceed via C-H activation and cyclization cascades.

Other Catalytic Systems:

Organophotoredox Catalysis: This metal-free approach enables the oxidative coupling and C-H amination of 2H-indazoles under ambient conditions using visible light. organic-chemistry.org

Nanoparticle Catalysis: Copper oxide nanoparticles (Cu₂O-NP) have been used as ligand-free, heterogeneous catalysts in green solvents like polyethylene (B3416737) glycol (PEG), facilitating the synthesis of 2H-indazoles from 2-halobenzaldehydes. organic-chemistry.org

Molybdenum Catalysis: In certain reductive cyclizations of o-nitrobenzylidene amines, molybdenum complexes such as MoO₂Cl₂(dmf)₂ have been used as catalysts in conjunction with a reducing agent like triphenylphosphine (B44618) (Ph₃P). organic-chemistry.org

These advanced systems offer milder reaction conditions, broader substrate scopes, and improved sustainability compared to classical methods, paving the way for the efficient and targeted synthesis of complex molecules like this compound.

Transition Metal-Catalyzed Methods (e.g., Palladium, Copper, Rhodium)

Transition metal catalysis has become a cornerstone in the synthesis of complex heterocyclic compounds, including 2H-indazoles. nitk.ac.in Catalysts based on palladium, copper, and rhodium are particularly effective in facilitating the formation of the crucial N-N and C-N bonds of the indazole ring.

Palladium-Catalyzed Syntheses: Palladium catalysts are widely used for their efficiency in promoting cross-coupling reactions. One notable method involves the intramolecular amination of N-aryl-N-(o-bromobenzyl)hydrazines. acs.orgcapes.gov.br This reaction, often utilizing a palladium acetate (B1210297)/dppf/tBuONa system, allows for the synthesis of a variety of 2-aryl-2H-indazoles by forming the N(1)-C(7a) bond. acs.orgcapes.gov.br The process is tolerant of both electron-donating and electron-withdrawing groups on the aromatic rings. acs.orgcapes.gov.br Another palladium-catalyzed approach involves a domino reaction of 2-halobenzonitriles with monosubstituted hydrazines, which proceeds through a regioselective coupling followed by intramolecular hydroamination and isomerization to yield 3-amino-2H-indazoles. acs.org Furthermore, palladium catalysis can be employed in the direct and regioselective synthesis of 2-aryl-substituted 2H-indazoles from readily available 2-bromobenzyl bromides and arylhydrazines. organic-chemistry.org

Copper-Catalyzed Syntheses: Copper catalysts offer a cost-effective and efficient alternative for the synthesis of 2H-indazoles. A prominent one-pot, three-component reaction utilizes 2-bromobenzaldehydes, primary amines, and sodium azide with a copper catalyst to form both C-N and N-N bonds. acs.org This method exhibits a broad substrate scope. acs.org Copper(I) oxide nanoparticles have also been used as a ligand-free catalyst in a green solvent like polyethylene glycol (PEG 300) for a similar three-component reaction. organic-chemistry.org Additionally, copper-catalyzed intramolecular C-N cross-coupling reactions of 1H-indazoles with diaryliodonium salts provide 2-substituted-2H-indazoles with complete N(2)-regiocontrol. rsc.org Copper can also catalyze the hydroamination of 2-alkynylazobenzenes to produce 3-alkenyl-2H-indazoles. nih.gov

Rhodium-Catalyzed Syntheses: Rhodium catalysts have enabled novel and efficient routes to 2H-indazoles through C-H bond functionalization. nih.govacs.orgacs.org One such method involves the Rh(III)-catalyzed C-H bond addition of azobenzenes to aldehydes in a one-step process. nih.govacs.orgacs.org This reaction demonstrates high functional group compatibility and allows for the synthesis of a wide variety of substituted N-aryl-2H-indazoles. nih.govacs.orgacs.org The regioselectivity of this reaction is primarily influenced by steric effects. nih.govacs.org Another Rh(III)-catalyzed approach utilizes the annulation of azobenzenes with vinylene carbonate. nih.gov

| Catalyst | Starting Materials | Key Features |

| Palladium | N-aryl-N-(o-bromobenzyl)hydrazines | Intramolecular amination, forms N(1)-C(7a) bond. acs.orgcapes.gov.br |

| 2-halobenzonitriles, monosubstituted hydrazines | Domino reaction, yields 3-amino-2H-indazoles. acs.org | |

| 2-bromobenzyl bromides, arylhydrazines | Direct, regioselective N-arylation. organic-chemistry.org | |

| Copper | 2-bromobenzaldehydes, primary amines, sodium azide | One-pot, three-component reaction, forms C-N and N-N bonds. acs.org |

| 1H-indazoles, diaryliodonium salts | Intramolecular C-N cross-coupling, complete N(2)-regiocontrol. rsc.org | |

| 2-alkynylazobenzenes | Intramolecular hydroamination, yields 3-alkenyl-2H-indazoles. nih.gov | |

| Rhodium | Azobenzenes, aldehydes | C-H bond functionalization, one-step synthesis. nih.govacs.orgacs.org |

| Azobenzenes, vinylene carbonate | [4+1] Annulation. nih.gov |

Acid-Base Catalyzed Approaches

Acid and base-catalyzed methods provide alternative pathways for the synthesis of 2H-indazoles, often involving cyclization reactions. For instance, the use of trifluoromethanesulfonic acid or copper(II) triflate can promote the selective N2-alkylation of 1H-indazoles with various alkyl 2,2,2-trichloroacetimidates to yield 2-alkyl-2H-indazoles. organic-chemistry.org Base-catalyzed approaches can facilitate the cyclization of appropriately substituted precursors. One example is the base-catalyzed benzyl C-H deprotonation and subsequent cyclization to form 2-aryl-2H-indazoles. acs.org

Photocatalytic and Visible Light-Mediated Transformations

In recent years, photocatalysis and visible light-mediated reactions have emerged as powerful and sustainable tools in organic synthesis. These methods often proceed under mild conditions and can offer unique reactivity.

Visible light can promote the direct C3-carbamoylation of 2H-indazoles using oxamic acids as the coupling source in the presence of a photocatalyst like 4CzIPN. frontiersin.orgnih.gov This transition-metal-free method is notable for its mild conditions and tolerance of sensitive functional groups. frontiersin.orgnih.gov Another visible-light-mediated approach allows for the heterodifunctionalization of alkynylazobenzenes to synthesize 2H-indazoles without the need for a transition metal or photocatalyst. acs.org Furthermore, a visible-light-induced reaction of 2H-indazoles with alcohols can lead to either C3-alkoxylated 2H-indazoles or ortho-alkoxycarbonylated azobenzenes, with the outcome controlled by the reaction atmosphere (N2 or O2). rsc.org Photocatalytic methods have also been developed for the direct C3-amidation of 2H-indazoles. acs.orgacs.org

| Method | Reactants | Key Features |

| Visible Light-Promoted C3-Carbamoylation | 2H-Indazoles, Oxamic acids | Transition-metal-free, mild conditions. frontiersin.orgnih.gov |

| Visible Light-Mediated Heterodifunctionalization | Alkynylazobenzenes | No transition metal or photocatalyst required. acs.org |

| Visible Light-Induced Reaction with Alcohols | 2H-Indazoles, Alcohols | Chemoselectivity controlled by atmosphere (N2 or O2). rsc.org |

| Photocatalytic C3-Amidation | 2H-Indazoles, N-aminopyridinium salts | Transition-metal-free, direct amidation. acs.orgacs.org |

Green Chemistry Principles in Indazole Synthesis

The principles of green chemistry are increasingly being integrated into the synthesis of indazoles to develop more environmentally friendly and sustainable processes. This includes the use of greener solvents, catalyst recycling, and one-pot reactions to minimize waste and energy consumption.

A notable example is the use of copper(I) oxide nanoparticles (Cu2O-NP) as a catalyst in polyethylene glycol (PEG 300), a green solvent, for the one-pot, three-component synthesis of 2H-indazoles. organic-chemistry.org Another green approach involves the synthesis of CuO nanoparticles supported on activated carbon, which serves as a heterogeneous nanocatalyst for the synthesis of 2H-indazoles in PEG-400. acs.orgnih.gov This catalyst can be recycled, and the reaction can be performed on a gram scale. acs.org The use of ultrasound assistance in a one-pot synthesis is another green modification of classical methods like the Cadogan cyclization. nih.gov

Solid-Phase Synthetic Techniques for 2H-Indazole Library Generation

Solid-phase synthesis is a powerful technique for the rapid generation of libraries of compounds for high-throughput screening in drug discovery. While specific examples of solid-phase synthesis for this compound are not extensively detailed in the provided search results, the general principles can be applied. The synthetic routes amenable to solid-phase chemistry would typically involve attaching a suitable precursor to a solid support, carrying out the necessary reactions to form the 2H-indazole core, and then cleaving the final product from the support. The development of robust and high-yielding reactions under mild conditions, such as some of the transition-metal-catalyzed and photocatalytic methods discussed, would be crucial for successful solid-phase synthesis.

Regioselectivity and Stereochemical Control in 2H-Indazole Synthesis

Controlling regioselectivity is a critical aspect of indazole synthesis, as alkylation or arylation of the indazole core can occur at either the N1 or N2 position. Several methods have been developed to achieve high regioselectivity for the desired 2H-indazole isomer.

For instance, the copper-catalyzed C-N cross-coupling of 1H-indazoles with diaryliodonium salts affords 2-substituted-2H-indazoles with complete N(2)-regiocontrol. rsc.org The use of Ga/Al- and Al-mediated direct alkylation of indazoles with various electrophiles also provides a high-yielding and regioselective route to 2H-indazoles. nih.gov The Cadogan reductive cyclization of ortho-imino-nitrobenzenes is another method that selectively produces 2H-indazoles. acs.orgfao.orgacs.org In the rhodium-catalyzed synthesis from azobenzenes and aldehydes, steric effects play a crucial role in determining the regioselectivity of the reaction. nih.govacs.org Stereochemical control is generally not a factor in the synthesis of the aromatic 2H-indazole core itself, unless chiral centers are present in the substituents.

Synthetic Routes Specifically Applied to this compound and its Analogues

The synthesis of this compound and its analogues can be achieved using the general methods described above, with the appropriate choice of starting materials.

One specific example is the visible-light-promoted cyanomethylation of 2-(4-methoxyphenyl)-2H-indazole to yield 2-(2-(4-methoxyphenyl)-2H-indazol-3-yl)acetonitrile. nih.gov While this is a functionalization of a pre-formed indazole, it demonstrates the reactivity of such compounds. The synthesis of the starting material, 2-(4-methoxyphenyl)-2H-indazole, has been reported with a 57% yield. nih.gov

A cobalt(III)-catalyzed synthesis of N-aryl-2H-indazoles from azobenzenes and aldehydes has been developed, which is a cost-effective alternative to rhodium catalysis. nih.gov This method is scalable and has been demonstrated for a variety of derivatives. nih.gov

The reaction of 2H-indazoles with alcohols under visible-light irradiation can lead to C3-alkoxylated products. rsc.org This method could potentially be applied to this compound to introduce further functionality.

Advanced Spectroscopic and Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., ¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the precise structure of 2-(3-Methoxyphenyl)-2H-indazole. Both ¹H and ¹³C NMR provide data on the chemical environment of each proton and carbon atom, respectively, allowing for unambiguous structural assignment.

In a typical analysis using deuterated chloroform (B151607) (CDCl₃) as the solvent, the ¹H NMR spectrum shows distinct signals corresponding to the protons on the indazole and methoxyphenyl rings. A characteristic singlet for the methoxy (B1213986) group protons appears at approximately 3.84 ppm. The proton at the 3-position (H-3) of the 2H-indazole ring is notably observed as a sharp singlet at a downfield chemical shift of around 8.32 ppm.

The ¹³C NMR spectrum provides complementary information, confirming the carbon framework of the molecule. Key signals include the methoxy carbon at approximately 55.6 ppm and the C-3 carbon of the indazole ring at about 122.5 ppm.

¹H NMR Spectral Data of this compound

| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment |

|---|---|---|---|

| 8.32 | s (singlet) | 1H | Indazole H-3 |

| 7.79-7.77 | m (multiplet) | 1H | Aromatic H |

| 7.66-7.64 | m (multiplet) | 1H | Aromatic H |

| 7.50-7.49 | m (multiplet) | 1H | Aromatic H |

| 7.39-7.28 | m (multiplet) | 3H | Aromatic H |

| 7.09-7.06 | m (multiplet) | 1H | Aromatic H |

| 6.90-6.88 | m (multiplet) | 1H | Aromatic H |

¹³C NMR Spectral Data of this compound

| Chemical Shift (δ) ppm | Assignment |

|---|---|

| 160.6 | Aromatic C |

| 149.7 | Aromatic C |

| 141.7 | Aromatic C |

| 130.3 | Aromatic C |

| 126.9 | Aromatic C |

| 122.8 | Aromatic C |

| 122.5 | Indazole C-3 |

| 120.6 | Aromatic C |

| 120.5 | Aromatic C |

| 117.9 | Aromatic C |

| 113.9 | Aromatic C |

| 112.9 | Aromatic C |

| 106.8 | Aromatic C |

Indazole can exist in two primary tautomeric forms: 1H-indazole and 2H-indazole. The substitution on the nitrogen atom dictates which tautomer is present. NMR spectroscopy is crucial for distinguishing between these two isomers. The chemical shifts of the proton and carbon at position 3 of the indazole ring are particularly diagnostic.

In 2H-indazoles, such as this compound, the C-3 carbon resonates at a characteristically upfield position (around 122.5-123 ppm) compared to its position in 1H-indazoles, where it appears further downfield. This significant difference in the electronic environment of the pyrazole (B372694) portion of the bicyclic system allows for clear differentiation. While the 1H-tautomer is generally more thermodynamically stable, synthetic routes can selectively yield the 2H-isomer.

Mass Spectrometry (MS) Techniques for Molecular Mass Confirmation (e.g., HRMS, ESI-MS)

Mass spectrometry (MS) is employed to determine the molecular weight of the compound and confirm its elemental formula. Techniques like Electrospray Ionization (ESI) are soft ionization methods suitable for analyzing polar organic molecules like indazole derivatives.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which can definitively confirm the molecular formula. For this compound (C₁₄H₁₂N₂O), the calculated exact mass is used to compare against the experimental value obtained from HRMS, offering strong evidence for the compound's identity. This technique is essential for distinguishing between compounds with the same nominal mass but different elemental compositions.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, the IR spectrum would display characteristic absorption bands corresponding to its structural features.

Key expected absorptions include C-H stretching from the aromatic rings, C=C and C=N stretching vibrations within the aromatic and indazole systems, and the distinctive asymmetric and symmetric stretching of the C-O-C bond of the methoxy ether group. The absence of a broad N-H stretching band (typically found around 3100-3500 cm⁻¹) confirms the substitution on the indazole nitrogen, distinguishing it from unsubstituted 1H-indazole.

Elemental Analysis for Compositional Verification

Elemental analysis provides the percentage composition of carbon (C), hydrogen (H), and nitrogen (N) in the compound. The experimentally determined percentages are compared with the theoretically calculated values based on the molecular formula (C₁₄H₁₂N₂O). A close correlation between the experimental and theoretical values serves as a fundamental confirmation of the compound's empirical formula and purity.

Theoretical Elemental Composition of this compound

| Element | Symbol | Theoretical Percentage (%) |

|---|---|---|

| Carbon | C | 74.98 |

| Hydrogen | H | 5.39 |

Chromatographic Methods for Purity Assessment (e.g., TLC, Flash Chromatography)

Chromatographic techniques are essential for both purifying the synthesized compound and assessing its purity. Thin-Layer Chromatography (TLC) is a rapid and effective method used to monitor the progress of a chemical reaction and to determine the optimal solvent system for separation.

For the purification of this compound, flash column chromatography is commonly employed. This technique uses a stationary phase like silica (B1680970) gel and a mobile phase, or eluent, to separate the desired compound from byproducts and unreacted starting materials. A reported solvent system for the purification of this compound is a mixture of ethyl acetate (B1210297) and petroleum ether (EtOAc/PE) in a 1:10 ratio. The purity of the collected fractions is then typically re-assessed by TLC or other analytical methods.

Computational and Theoretical Investigations

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have become a cornerstone for investigating the molecular properties of heterocyclic compounds. These methods provide a detailed picture of the electron distribution and energy landscape of molecules.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure and properties of many-body systems. For indazole derivatives, DFT calculations are employed to determine optimized geometries and to understand their pharmaceutical effectiveness. nih.govrsc.org The analysis of Frontier Molecular Orbitals (FMOs), including the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial. The energy gap between HOMO and LUMO provides insights into the chemical reactivity and kinetic stability of the molecule. A larger energy gap generally implies lower reactivity. nih.govrsc.org

Molecular Electrostatic Potential (MEP) analysis is another valuable tool derived from DFT calculations. It maps the electrostatic potential onto the electron density surface, identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). nih.gov These maps are useful for predicting how a molecule will interact with other molecules, such as biological receptors.

Table 1: Representative DFT Calculation Parameters for Indazole Derivatives

| Parameter | Description | Typical Application |

|---|---|---|

| Functional | Approximates the exchange-correlation energy. Common examples include B3LYP and mPW1PW91. researchgate.net | Used to calculate the electronic structure and energies. |

| Basis Set | A set of functions used to build molecular orbitals. Examples include 6-311G** and cc-pVDZ. researchgate.netmdpi.com | Determines the accuracy of the calculation. Larger basis sets provide more accurate results but are more computationally expensive. |

| HOMO-LUMO Gap | The energy difference between the highest occupied and lowest unoccupied molecular orbitals. nih.gov | Indicates the chemical stability and reactivity of the molecule. |

| MEP Analysis | Visualizes the electrostatic potential on the molecular surface. nih.gov | Predicts sites for electrophilic and nucleophilic attack and intermolecular interactions. |

This table is generated based on general practices in DFT studies of similar heterocyclic compounds.

Indazole exists in different tautomeric forms, primarily the 1H- and 2H-tautomers. researchgate.netnih.gov Thermodynamic calculations consistently show that for the parent indazole, the 1H-tautomer is thermodynamically more stable than the 2H-tautomer. researchgate.netresearchgate.net The relative stability of these tautomers can, however, be influenced by substitution patterns and the surrounding environment, such as the solvent. researchgate.netnih.gov

DFT calculations have been instrumental in quantifying the energy differences between tautomers. For instance, studies on 3-substituted indazoles have shown that the 2H tautomer can be stabilized by intra- or intermolecular hydrogen bonds. researchgate.netnih.gov In some cases, the formation of stable centrosymmetric dimers of the 2H tautomer can make it more favorable in solution compared to the corresponding 1H-dimers. researchgate.netnih.gov While the 1H form is generally predominant, the less common 2H-indazole scaffold is a key component in several pharmaceuticals. researchgate.net

Table 2: General Relative Stability of Indazole Tautomers

| Tautomer | General Stability | Factors Influencing Stability |

|---|---|---|

| 1H-Indazole | Generally more stable (benzenoid form). researchgate.netnih.gov | Predominant in the gas phase and in many solutions. |

| 2H-Indazole | Generally less stable (quinoid form). researchgate.net | Can be stabilized by specific substituents, hydrogen bonding, and dimerization. researchgate.netnih.gov |

| 3H-Indazole | Least common tautomer. researchgate.net | Generally not a significant contributor to the equilibrium. |

This table summarizes general findings on indazole tautomerism.

Conformational analysis of 2-(3-Methoxyphenyl)-2H-indazole is crucial for understanding its three-dimensional structure and how it fits into a biological target. The methoxy (B1213986) group on the phenyl ring can rotate, leading to different stable conformations. The geometry optimization process involves finding the lowest energy arrangement of the atoms in the molecule. mdpi.com

Molecular Modeling and Docking Simulations

Molecular modeling and docking are computational techniques used to predict how a ligand (in this case, this compound) binds to a macromolecular target, such as a protein or enzyme.

Molecular docking simulations are widely used to predict the preferred binding orientation of a ligand to a target protein and to estimate the strength of the interaction, often expressed as a binding energy or docking score. nih.govnih.gov For indazole derivatives, docking studies have been performed against various targets, including cyclooxygenase (COX) enzymes, kinases like VEGFR2, and microbial enzymes. nih.govresearchgate.netnih.gov

These studies help in identifying potential biological targets for a given compound and provide a rationale for its observed biological activity. For example, docking studies on indazole derivatives have identified key interactions within the active sites of enzymes like human COX-2, suggesting a potential mechanism for their anti-inflammatory effects. nih.govresearchgate.net The methoxy group of this compound could potentially form specific hydrogen bonds or van der Waals interactions within a receptor's binding pocket, influencing its binding affinity and selectivity.

Once a ligand is docked into a protein's active site, the specific interactions that stabilize the complex can be analyzed in detail. These interactions typically include hydrogen bonds, hydrophobic interactions, π-π stacking, and electrostatic interactions. nih.gov

For instance, theoretical investigations of arylsulphonyl indazole derivatives binding to VEGFR2 kinase revealed that the indazole core can form crucial hydrogen bonds with amino acid residues like Thr916 and Glu917 in the kinase hinge region. nih.gov The phenyl ring of the ligand can engage in π-π stacking or π-cation interactions with residues such as Phe918. nih.gov In the context of this compound, the indazole ring system would be expected to form similar core interactions, while the 3-methoxyphenyl (B12655295) group would occupy a specific sub-pocket, with its orientation and interactions dictated by the local environment of the active site. The analysis of these binding modes is critical for structure-activity relationship (SAR) studies and for the rational design of more potent and selective inhibitors. nih.gov

Table 3: Common Ligand-Target Interactions for Indazole Scaffolds

| Interaction Type | Description | Key Residues in Kinase Targets |

|---|---|---|

| Hydrogen Bonding | Interaction between a hydrogen atom and an electronegative atom (O, N). | Often involves the hinge region of kinases (e.g., Ala866, Glu885, Thr916). nih.gov |

| π-π Stacking | Non-covalent interaction between aromatic rings. | Phenylalanine (Phe), Tyrosine (Tyr), Tryptophan (Trp) (e.g., Phe918). nih.gov |

| Hydrophobic Interactions | Interactions between nonpolar groups in an aqueous environment. | Leucine (Leu), Valine (Val), Alanine (Ala). |

| π-Cation Interactions | Interaction between a π system and an adjacent cation. | Lysine (Lys), Arginine (Arg). nih.gov |

This table is compiled from general principles and specific studies on indazole-based kinase inhibitors.

In Silico Prediction of Pharmacokinetic Parameters

The prediction of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties is a critical step in assessing its drug-likeness. In silico ADME screening uses computational models to forecast these parameters, helping to identify candidates with a higher probability of success in later clinical stages and flagging potential liabilities such as poor absorption or toxicity risks. biotech-asia.orgresearchgate.netmdpi.com These predictive studies are routinely applied to various heterocyclic compound libraries to prioritize synthesis and testing. iaps.org.innih.gov

For the indazole scaffold, computational analyses are recognized as a key component of modern drug design efforts, with studies evaluating parameters like drug-likeness and ADMET (ADME and Toxicity) risk for newly designed derivatives. biotech-asia.orgbiotech-asia.org The goal is to ensure that potential drug candidates possess favorable oral bioavailability and a low risk of adverse effects. researchgate.net While this compound has been successfully synthesized as part of a broader library of 2-phenyl-2H-indazole derivatives nih.gov, detailed public reports of its specific predicted ADME profile are not extensively available. However, based on standard in silico evaluation protocols used for other heterocyclic and indazole-based compounds, a typical analysis would involve the parameters outlined in the following table. biotech-asia.orgmdpi.comfrontiersin.orgnih.gov

Table 1: Representative Parameters for In Silico ADME/Tox Prediction This table illustrates the types of pharmacokinetic and toxicity parameters commonly evaluated in computational studies. Specific values for this compound are not provided and would require a dedicated computational study.

| Parameter Category | Parameter | Description |

| Physicochemical Properties | Molecular Weight (MW) | Affects diffusion and transport across membranes. |

| LogP | A measure of lipophilicity, which influences absorption and distribution. | |

| Topological Polar Surface Area (TPSA) | Predicts transport properties such as intestinal absorption and brain penetration. | |

| Solubility (LogS) | Predicts the water solubility of the compound, which is crucial for absorption. | |

| Pharmacokinetics (ADME) | Gastrointestinal (GI) Absorption | Prediction of the compound's absorption from the human intestine. |

| Blood-Brain Barrier (BBB) Permeant | Predicts whether the compound can cross the blood-brain barrier to act on the CNS. | |

| CYP Isozyme Inhibition | Predicts interaction with key Cytochrome P450 enzymes (e.g., CYP2D6, CYP3A4), which is critical for metabolism and drug-drug interactions. | |

| Bioavailability Score | An overall score predicting the probability of having at least 10% oral bioavailability. mdpi.com | |

| Drug-Likeness | Lipinski's Rule of Five | A set of rules to evaluate if a compound has properties that would make it a likely orally active drug. |

| Ghose/Weber/Egan/Muegge Rules | Additional filter sets that provide alternative criteria for drug-likeness. mdpi.com | |

| Toxicity Risk | Mutagenicity | Predicts the potential to induce genetic mutations. |

| Tumorigenicity | Predicts the potential to cause tumors. | |

| Irritancy | Predicts the risk of causing irritation. | |

| Reproductive Effects | Predicts potential toxicity to the reproductive system. |

Cheminformatics Analysis for Structural Diversity and Landscape Mapping

Cheminformatics provides essential tools for navigating the vast chemical space and understanding the relationships between chemical structure and biological activity. For families of compounds like the 2-phenyl-2H-indazoles, these methods can map the structural landscape and identify key features responsible for a desired biological effect. nih.gov

A study involving a series of 22 2-phenyl-2H-indazole derivatives, including this compound, employed cheminformatic tools to compare this class against other antiprotozoal agents. nih.govresearchgate.net The analysis of the chemical property space revealed that the 2-phenyl-2H-indazole derivatives occupy a very focused and localized region when compared to the broader collections of known antiprotozoal compounds in databases like ChEMBL. nih.govresearchgate.net This suggests that the 2-phenyl-2H-indazole scaffold represents a distinct and structurally conserved chemotype.

A key tool used in this analysis is the Structure-Activity Similarity (SAS) map. nih.gov These maps visualize the relationship between structural similarity and activity difference for every pair of compounds in a dataset. By plotting these pairs, one can quickly identify important features of the structure-activity relationship (SAR). nih.gov

Table 2: Interpretation of Structure-Activity Similarity (SAS) Map Regions Based on the methodology described for the analysis of 2-phenyl-2H-indazole derivatives. nih.gov

| Map Region | Structural Similarity | Activity Difference | Interpretation |

| Region I | Low | Low | Scaffold Hopping: Structurally distinct compounds exhibit similar activity, indicating that different chemical scaffolds can achieve the same biological effect. |

| Region II | High | Low | Smooth SAR: Structurally similar compounds have similar activity. This is the expected behavior based on the Similarity-Property Principle. |

| Region III | Low | High | Inactive Regions: Structurally diverse compounds that are all inactive or have low activity. |

| Region IV | High | High | Activity Cliffs: Small changes in chemical structure lead to a large, discontinuous drop-off in biological activity. These are critical areas for SAR understanding. |

The SAS map analysis for the 2-phenyl-2H-indazole derivatives showed that most compound pairs fall into the "smooth SAR" region, indicating that for this class, similar structures generally possess similar biological activities. nih.gov This continuous SAR is a desirable trait in lead optimization, as it suggests that potency can be gradually improved through systematic structural modifications. The study highlighted that electron-withdrawing groups on the 2-phenyl ring tended to favor the observed antiprotozoal activity. nih.govresearchgate.net Such insights, derived from cheminformatics, are vital for guiding the rational design of future, more potent analogs based on the this compound scaffold.

Structure Activity Relationship Sar Studies and Molecular Design Principles

Systematic Modification of the 2-(3-Methoxyphenyl)-2H-Indazole Scaffold for SAR Exploration

The systematic modification of the 2-phenyl-2H-indazole scaffold has been a cornerstone of SAR exploration, providing a deep understanding of how different substituents and their positions influence biological activity. In the pursuit of novel antiprotozoal agents, researchers have synthesized a series of 2-phenyl-2H-indazole derivatives by introducing a variety of functional groups onto the phenyl ring at the 2-position. nih.govresearchgate.net These modifications include the introduction of electron-withdrawing groups like chlorine, methoxycarbonyl, and trifluoromethyl, as well as electron-donating groups such as methoxy (B1213986), at various positions (2-, 3-, or 4-) of the phenyl substituent. nih.gov

Further diversification of the scaffold has been achieved by exploring substitutions at other positions. For instance, studies have investigated the impact of moving substituents from the phenyl group at position 2 to a phenyl group at position 3. nih.gov This allows for a comparative analysis to determine the optimal placement of key interacting moieties. The strategy of scaffold hopping, replacing a core indole (B1671886) structure with an indazole framework, has also been employed to generate novel chemotypes, such as N2-substituted indazole-3-carboxylic acids and indazole-3-acylsulfonamides, for dual inhibition of cancer-related proteins. nih.govrsc.org These systematic approaches, which also include modifying linkers and incorporating features like 3-fluoroindazole motifs, are crucial for building a comprehensive SAR map and improving properties such as oral bioavailability. nih.gov

Identification of Key Structural Modulators Influencing In Vitro Biological Activity

Through systematic modifications, key structural features that modulate the in vitro biological activity of 2H-indazole derivatives have been identified. A recurrent finding in studies on antiprotozoal 2-phenyl-2H-indazoles is that electron-withdrawing substituents attached to the 2-phenyl ring are favorable for activity against parasites like E. histolytica, G. intestinalis, and T. vaginalis. nih.govresearchgate.netresearchgate.net

For example, derivatives substituted with groups like 4-chlorophenyl, 4-(methoxycarbonyl)phenyl, and 3-(trifluoromethyl)phenyl have demonstrated significant potency. nih.govnih.gov Specifically, against T. vaginalis, derivatives with 3-(methoxycarbonyl)phenyl, 3-(trifluoromethyl)phenyl, 3-carboxyphenyl, and 2-chlorophenyl substituents showed the best activity. nih.gov Against G. intestinalis, the most active compounds included those with 2-chlorophenyl, 2-(methoxycarbonyl)phenyl, and 2-(trifluoromethyl)phenyl groups. nih.gov The position of the substituent is also critical; moving a functional group from the phenyl at position 2 to a phenyl at position 3 often resulted in equal or lower activity, underscoring the importance of the 2-phenyl substitution pattern for this specific biological target. nih.gov

In the context of cancer therapy, the development of dual MCL-1/BCL-2 inhibitors through scaffold hopping from an indole core highlighted the importance of an indazole-3-carboxylic acid feature. nih.gov Further elaboration into indazole-3-acylsulfonamides led to improved inhibition of both targets, suggesting that these modifications effectively engage with the protein's binding pockets. nih.govrsc.org

| Compound Series | Key Structural Feature | Influence on Biological Activity | Target/Activity |

| 2-Phenyl-2H-indazoles | Electron-withdrawing groups (e.g., -Cl, -COOCH₃, -CF₃) on the 2-phenyl ring | Favorable for potency nih.govresearchgate.net | Antiprotozoal nih.govresearchgate.net |

| 2-Phenyl-2H-indazoles | 2-Chlorophenyl, 2-(methoxycarbonyl)phenyl at position 2 | Highest activity nih.gov | Giardia intestinalis nih.gov |

| 2-Phenyl-2H-indazoles | 3-(Trifluoromethyl)phenyl, 3-carboxyphenyl at position 2 | Highest activity nih.gov | Trichomonas vaginalis nih.gov |

| N2-substituted indazoles | Indazole-3-acylsulfonamide | Improved inhibition nih.govrsc.org | Dual MCL-1/BCL-2 inhibition nih.govrsc.org |

| Indazole Derivatives | 3-Fluoroindazole motif | Increased oral bioavailability nih.gov | General drug properties nih.gov |

Quantitative Structure-Activity Relationship (QSAR) Approaches

Quantitative Structure-Activity Relationship (QSAR) studies provide mathematical models to correlate the chemical structure of compounds with their biological activity. researchgate.net For indazole derivatives, 3D-QSAR models have been developed to understand the structural requirements for inhibiting targets such as the hypoxia-inducible factor-1α (HIF-1α), a key protein in cancer progression. nih.gov These models analyze variables like steric and electrostatic fields to create a structural framework that guides the design of new, more potent inhibitors. nih.gov

By generating 3D maps, QSAR approaches help visualize how variations in the chemical structure affect biological activity. nih.gov For instance, QSAR modeling of indazole compounds as inhibitors of S-adenosylhomocysteine/methylthioadenosine nucleosidase (SAH/MTAN) in bacteria has been used to explore the biochemical mechanisms of action. aboutscience.eu These studies utilize various 2D and 3D molecular descriptors and employ statistical methods like multiple linear regression to build predictive models. aboutscience.eu The resulting models can explain a high percentage of the variance in inhibitory activity and demonstrate good predictive power for new compounds, thereby providing crucial guidelines for designing more effective agents. researchgate.netaboutscience.eu

Fragment-Based Drug Design and Scaffold Hopping Strategies

Fragment-Based Drug Discovery (FBDD) and scaffold hopping are powerful strategies for identifying novel chemical starting points for drug development. nih.govo2hdiscovery.co FBDD involves screening small, low-molecular-weight molecules ("fragments") that can bind to a biological target, which are then optimized and grown into more potent lead compounds. youtube.com This approach was successfully used to develop AXL kinase inhibitors, where an indazole fragment hit was identified through screening and then rapidly improved by exploring an expanded library of related fragments. nih.gov Subsequent optimization, guided by docking studies, led to a potent inhibitor with favorable properties for further development. nih.gov The process often involves strategies like fragment growing, where additional chemical groups are added to the initial hit to improve affinity. youtube.com

Scaffold hopping involves modifying the core structure of a known inhibitor to create a new chemotype, often to improve properties or find novel intellectual property. nih.gov A notable example is the transformation of MCL-1 selective inhibitors into dual MCL-1/BCL-2 inhibitors by replacing the central indole core with an indazole scaffold. nih.govrsc.org This strategic hop preserved the essential binding interactions while altering the selectivity profile, demonstrating the utility of the indazole framework as a versatile alternative to the indole core. nih.gov

Bio-isosteric Replacements and Their Impact on Molecular Activity

Bio-isosteric replacement—the substitution of one atom or group with another that has broadly similar physicochemical or topological properties—is a fundamental strategy in medicinal chemistry to enhance activity, improve pharmacokinetics, or reduce toxicity. cambridgemedchemconsulting.com The indazole nucleus is widely recognized as an effective bioisostere for the indole ring, often providing superior metabolic stability, oral bioavailability, and plasma clearance. nih.gov

Activity Landscape Analysis of 2H-Indazole Derivatives

Activity landscape analysis is a computational method used to visualize the relationship between structural similarity and biological activity. This is often done using Structure-Activity Similarity (SAS) maps, which plot pairwise structural similarity against pairwise differences in activity. nih.gov Analysis of a series of 2-phenyl-2H-indazole derivatives tested for antiprotozoal activity revealed a "smooth" or "continuous" SAR landscape. nih.govresearchgate.net

A smooth landscape indicates that small changes in chemical structure generally lead to small, predictable changes in biological activity. nih.gov This is in contrast to a "discontinuous" or "cliff-like" landscape, where a minor structural modification can cause a sharp drop or spike in potency. The finding of a continuous SAR for the 2-phenyl-2H-indazole series suggests that the antiprotozoal activity is robust to minor structural changes and that further optimization can likely be achieved through gradual modifications. nih.govresearchgate.net This type of analysis is valuable for guiding lead optimization programs by highlighting regions of the chemical space that are more or less sensitive to structural changes.

Investigation of Biological Targets and Molecular Mechanisms in Vitro and Cellular Studies

Identification of Enzyme and Protein Targets for 2H-Indazole Derivatives

In vitro and computational studies have identified several key molecular targets for derivatives of the 2H-indazole core structure. These investigations are crucial for understanding the therapeutic potential and mechanism of action of compounds like 2-(3-Methoxyphenyl)-2H-indazole.

The indazole core is a foundational structure for a multitude of kinase inhibitors, which are enzymes that play a critical role in cellular signaling pathways often dysregulated in cancer. nih.goved.ac.uk Derivatives have been synthesized and evaluated against a range of both tyrosine and serine/threonine kinases. nih.gov

Tyrosine Kinases (VEGFR-2, FGFR1): Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. nih.govnih.gov Indazole derivatives have been designed as potent VEGFR-2 inhibitors. nih.govdntb.gov.ua Studies on indazole–pyrimidine-based derivatives have shown that substitutions on the pyrimidine (B1678525) ring influence inhibitory properties, with methoxy (B1213986) derivatives demonstrating notable potency against VEGFR-2. nih.gov One investigation into a series of indazole derivatives identified a lead compound with a VEGFR-2 IC₅₀ value of 1.24 nM. nih.gov

Fibroblast Growth Factor Receptor 1 (FGFR1) is another tyrosine kinase implicated in cancer. researchgate.net Research has led to the optimization of 3-substituted indazole derivatives as dual inhibitors of FGFR1 and other kinases, resulting in a promising candidate for lung squamous cell carcinoma treatment. nih.gov

Serine/Threonine Kinases (Pim Kinases, CRAF): The Pim family of serine/threonine kinases is involved in cell survival and proliferation, making them attractive targets in oncology. researchgate.net Indazole derivatives have been successfully developed as inhibitors of Pim kinases. researchgate.net Additionally, 3-carboxamido-2H-indazole-6-arylamide derivatives have been reported as selective inhibitors of CRAF, another serine/threonine kinase involved in oncogenic signaling. nih.govnih.gov

While extensive research highlights the potential of the 2H-indazole scaffold, specific inhibitory data for this compound against TTK, CHK1, CDK2, MEK1, GSK3β, IKKβ, and PKC were not available in the reviewed literature.

| Kinase Target | Indazole Derivative Class/Compound | Reported Activity (IC₅₀) | Reference |

|---|---|---|---|

| VEGFR-2 | Indazole-based derivative (Compound 30) | 1.24 nM | nih.gov |

| VEGFR-2 | Multi-target indazole derivative (Compound 133) | 3.45 nM | nih.gov |

| FGFR1 | Indazole derivative (Compound 2) | 2.9 nM | researchgate.net |

| FGFR1 | 3-Substituted indazole derivative (Compound 11k) | Potent inhibition | nih.gov |

Indoleamine 2,3-dioxygenase 1 (IDO1): IDO1 is a heme-containing enzyme that catalyzes the first and rate-limiting step in tryptophan catabolism. nih.gov Its expression in cancer cells helps create an immunosuppressive microenvironment. nih.govnih.gov Indazole-based structures are recognized as heme-binding scaffolds and have been developed as IDO1 inhibitors. researchgate.netnih.gov

Cyclooxygenase-2 (COX-2): COX-2 is an enzyme responsible for the formation of prostanoids, which are mediators of inflammation and pain. nih.govstanford.edu It is a key target for non-steroidal anti-inflammatory drugs (NSAIDs). nih.govmdpi.com Research has shown that certain 2,3-diphenyl-2H-indazole derivatives possess in vitro inhibitory activity against human COX-2. nih.gov Molecular docking studies suggest these compounds bind in a manner similar to known COX-2 inhibitors. nih.gov There is also a known interplay between COX-2 and IDO1, where pharmacological blockade of COX-2 can lead to the downregulation of IDO1 expression, suggesting a potential for dual-targeting strategies in chronic inflammation and cancer. nih.gov

Bacterial DNA gyrase is a validated target for antibacterial agents, distinct from the targets of many existing antibiotics. nih.gov The GyrB subunit, in particular, has been a focus of drug discovery. nih.gov Studies have identified that indazole derivatives, specifically 3-phenyl-1H-indazole, can act as inhibitors of DNA gyrase B. nih.gov This has led to the design and synthesis of novel indazole analogues with potent antibacterial activity against Gram-positive pathogens, including multidrug-resistant strains. nih.govsigmaaldrich.com

Exploration of Molecular Mechanisms of Action in Cellular Models

Beyond direct enzyme inhibition, the effects of 2H-indazole derivatives have been explored at the cellular level, revealing their influence on fundamental processes like programmed cell death and cell division.

Apoptosis, or programmed cell death, is a critical process for removing damaged or cancerous cells. Many anticancer therapies function by inducing apoptosis. mdpi.com Studies on various cancer cell lines have demonstrated that certain indazole derivatives can effectively decrease cell viability by inducing apoptosis and causing cell cycle arrest. nih.gov For instance, novel 3-(pyrrolopyridin-2-yl)indazole derivatives exhibited potent anti-proliferative effects against the HL60 human cancer cell line. nih.gov

The protein tubulin polymerizes to form microtubules, which are essential components of the cellular cytoskeleton and the mitotic spindle required for cell division. mdpi.com Inhibition of tubulin polymerization is a clinically validated anticancer mechanism. google.comnih.gov While the 2H-indazole scaffold itself is diverse, specific derivatives have been developed as antitubulin agents. researchgate.net Notably, a series of 2,3-diphenyl-2H-indazole hybrids were synthesized and shown to have high antiproliferative activity against several cancer cell lines, acting as potent antitubulin agents. researchgate.net

Cellular Proliferation Inhibition Assays

While extensive research into the antiproliferative effects of the specific compound this compound is not widely available in the public domain, studies on related indazole-based structures demonstrate the potential of this chemical class to inhibit cancer cell growth.

Another area of research has focused on methoxyphenyl-terminated phosphonium (B103445) carbosilane dendrimers as potential vectors for cancer therapeutics. nih.gov These complex macromolecules have shown some selective cytotoxicity towards cancer cells over non-cancer cell lines, a feature attributed to their ability to target mitochondria. nih.gov However, these dendrimers are structurally distinct from the small molecule this compound.

The development of monocarbonyl analogs of curcumin (B1669340) into tetrahydro-indazole structures has also shown promise, with these compounds exhibiting antitumor activity against cell lines such as MCF-7. nih.gov These findings collectively suggest that the indazole scaffold is a viable starting point for the design of antiproliferative agents, although specific data on the cellular proliferation inhibition by this compound remains to be fully elucidated.

Receptor Binding Studies and Selectivity Profiling

Direct receptor binding and selectivity profiling data for this compound are limited. However, research on the broader class of 2H-indazole derivatives indicates that these compounds can be designed to interact with specific biological targets with a degree of selectivity.

One notable target for indazole derivatives is the cyclooxygenase (COX) enzyme. A series of substituted 4,5-dihydro-2H-indazole derivatives were synthesized and evaluated for their anti-inflammatory activity and COX inhibition. nih.gov Several compounds in this series displayed a moderate to powerful selectivity profile for inhibiting the COX-2 isozyme over COX-1. nih.gov This selectivity is a critical attribute for developing anti-inflammatory agents with a reduced risk of gastrointestinal side effects associated with non-selective COX inhibitors.

Furthermore, the indazole scaffold has been identified as a key component in the development of potent and selective enzyme inhibitors for other targets. A notable example is Niraparib (B1663559), an approved anticancer drug which is a 2H-indazole derivative that functions as a highly potent and selective PARP1/PARP2 (Poly(ADP-ribose) polymerase) inhibitor. nih.govnih.gov Specifically, the compound 2-(4-(piperidin-3-yl)phenyl)-2H-indazole-7-carboxamide has been reported as a potent PARP1 inhibitor with an IC₅₀ of 3.2 nM. nih.gov

These examples demonstrate that the 2H-indazole core can be effectively modified to achieve selective binding to important therapeutic targets like COX-2 and PARP enzymes, suggesting a promising avenue for the future investigation of this compound's own receptor binding profile.

In Vitro Studies on Pathogenic Microorganisms (e.g., antiprotozoal, antibacterial, antifungal activity)

The 2H-indazole scaffold has been the subject of significant investigation for its antimicrobial properties. Derivatives of 2-phenyl-2H-indazole, including those with methoxy substitutions, have been evaluated against a variety of pathogenic microorganisms.

Antiprotozoal Activity:

A number of studies have highlighted the potent antiprotozoal activity of 2-phenyl-2H-indazole derivatives against several intestinal and vaginal pathogens. nih.govmdpi.com These compounds have often shown greater potency than the reference drug metronidazole. mdpi.com The substitution on the 2-phenyl ring plays a crucial role in determining the activity against protozoa such as Entamoeba histolytica, Giardia intestinalis, and Trichomonas vaginalis. nih.govnih.gov

In a study evaluating a series of 2-phenyl-2H-indazole derivatives, the presence of electron-withdrawing groups on the 2-phenyl ring was found to favor antiprotozoal activity. nih.govproquest.com For example, derivatives with 4-chlorophenyl and 4-(methoxycarbonyl)phenyl groups were among the most active against all three protozoa. mdpi.com While specific data for the 3-methoxy derivative was not always singled out, the general findings provide a strong rationale for its potential in this area. One study did provide specific IC₅₀ values for a compound identified as This compound .

| Compound | E. histolytica IC₅₀ (µM) | G. intestinalis IC₅₀ (µM) | T. vaginalis IC₅₀ (µM) |

| This compound | 1.94 | 1.15 | 1.57 |

| Metronidazole (Reference) | 1.80 | 6.50 | 1.00 |

Data sourced from studies on 2-phenyl-2H-indazole derivatives.

Antibacterial and Antifungal Activity:

The indazole nucleus is a recurring motif in compounds designed as antibacterial and antifungal agents. nih.govresearchgate.net Studies have shown that 2H-indazole derivatives can exhibit activity against both Gram-positive and Gram-negative bacteria. nih.gov For instance, certain 4,6-diaryl-4,5-dihydro-3-hydroxy-2[H]-indazoles possessing electron-withdrawing groups were found to be more potent than the standard drug ciprofloxacin (B1669076) against a panel of bacterial strains. tandfonline.com

In terms of antifungal activity, 2,3-diphenyl-2H-indazole derivatives have demonstrated in vitro growth inhibition against Candida albicans and Candida glabrata. mdpi.comresearchgate.net The hybridization of the indazole scaffold with other cyclic systems is a strategy employed to develop dual antimicrobial and anti-inflammatory agents. mdpi.com While extensive screening data for this compound against a wide range of bacteria and fungi is not yet available, the consistent antimicrobial activity observed in its structural class suggests this is a promising area for further investigation.

Molecular Interactions with Biomolecules Beyond Specific Targets

Molecular docking studies have provided valuable insights into the potential interactions of 2H-indazole derivatives with various biomolecular targets, helping to explain their observed biological activities at a molecular level.

Interactions with COX-2:

As mentioned previously, certain indazole derivatives are selective COX-2 inhibitors. Molecular docking studies of substituted 4,5-dihydro-2H-indazole derivatives within the active site of the human COX-2 enzyme have been performed to understand their binding modes. nih.govresearchgate.net These in silico analyses suggest that the indazole compounds can adopt a binding pose similar to that of known selective COX-2 inhibitors like rofecoxib. researchgate.net The interactions typically involve hydrogen bonding and hydrophobic interactions with key residues in the enzyme's active site, which accounts for their inhibitory activity.

Interactions with other Kinases and Enzymes:

The indazole scaffold has been explored as an inhibitor for various other kinases involved in cell signaling pathways. For example, docking studies have been conducted to assess the binding of indazole derivatives to renal cancer-related proteins. nih.govrsc.org In one such study, 3-carboxamide indazole derivatives were docked with a renal cancer-related protein (PDB: 6FEW), and several derivatives were identified as having high binding energies, suggesting a strong interaction. nih.govrsc.org

Although not specific to this compound, molecular docking of a related compound, 2-Mercapto-5-(3-Methoxyphenyl)-1,3,4-oxadiazole, with focal adhesion kinase (FAK) has also been reported, indicating the potential for methoxyphenyl-substituted heterocycles to interact with important cancer therapy targets. researchgate.net These computational studies are instrumental in guiding the rational design of new, more potent, and selective indazole-based inhibitors.

Broader Academic and Research Implications of 2 3 Methoxyphenyl 2h Indazole Studies

The 2H-Indazole Moiety as a Privileged Scaffold in Chemical Biology

The 2H-indazole core is widely recognized as a "privileged scaffold" in medicinal chemistry and chemical biology. researchgate.netresearchgate.net This designation stems from its recurring presence in a multitude of biologically active compounds and FDA-approved drugs. nih.govnih.gov The unique structural and electronic properties of the 2H-indazole ring system allow it to interact with a variety of biological targets, making it a versatile template for drug discovery. nih.gov

The significance of the 2H-indazole moiety is underscored by its incorporation into drugs with diverse therapeutic applications, including anti-inflammatory agents like benzydamine, and anticancer drugs such as niraparib (B1663559) and pazopanib. nih.govnih.gov Although the 1H-tautomer of indazole is thermodynamically more stable, the 2H-isomer is a crucial component in many pharmacologically active molecules. nih.govnih.govaustinpublishinggroup.com The exploration of 2-aryl-2H-indazoles, such as 2-(3-methoxyphenyl)-2H-indazole, has revealed their potential as antiprotozoal agents, further cementing the privileged status of this scaffold. nih.govnih.gov

Strategic Design Principles for the Development of Novel Chemical Entities

The development of novel chemical entities based on the this compound framework is guided by established principles of rational drug design, including structure-activity relationship (SAR) studies and the concept of bioisosterism.

Structure-Activity Relationship (SAR) Studies: Research on 2-phenyl-2H-indazole derivatives has provided valuable SAR insights. For instance, studies on the antiprotozoal activity of this class of compounds have shown that electron-withdrawing groups on the 2-phenyl ring tend to enhance activity. nih.gov While this compound itself possesses a methoxy (B1213986) group (an electron-donating group), its activity profile contributes to a broader understanding of the electronic and steric requirements for biological efficacy. The position of substituents on the phenyl ring is also critical, with different positional isomers exhibiting varying potencies. acs.org

Bioisosterism: The indazole nucleus is a well-known bioisostere of the indole (B1671886) ring, a common motif in biologically active natural products and pharmaceuticals. nih.gov This substitution can lead to improved pharmacokinetic properties, such as enhanced metabolic stability and oral bioavailability. The replacement of a phenol (B47542) group with an indazole has been shown to inhibit glucuronidation, a common metabolic pathway that can lead to rapid drug clearance. nih.gov The 3-methoxyphenyl (B12655295) group in this compound can also be strategically modified or replaced with other functional groups to fine-tune the compound's properties.

Methodological Advancements in Heterocyclic Chemistry Inspired by Indazole Research

The pursuit of efficient and selective methods for the synthesis of 2H-indazoles has driven significant innovation in heterocyclic chemistry. The synthesis of this compound and its analogs often relies on these advanced methodologies.

One prominent method is the Cadogan reaction , which involves the reductive cyclization of o-nitrobenzylidene amines using reagents like triethyl phosphite. nih.gov This one-pot procedure is a powerful tool for constructing the 2-phenyl-2H-indazole scaffold. nih.gov Another important approach is the [3+2] dipolar cycloaddition of sydnones with arynes, which offers a rapid and efficient route to 2H-indazoles under mild conditions and without contamination from the 1H-isomer. nih.gov

Furthermore, transition metal-catalyzed reactions have emerged as a cornerstone for both the synthesis and functionalization of 2H-indazoles. nih.govorganic-chemistry.org Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Sonogashira reactions, are employed to introduce diverse substituents onto the indazole core, enabling the creation of extensive compound libraries for biological screening. nih.gov More recent developments include metal-free C-H functionalization protocols that allow for the direct and regioselective modification of the 2H-indazole scaffold. researchgate.net

| Synthetic Method | Description | Key Features | Reference(s) |

| Cadogan Reaction | Reductive cyclization of o-nitrobenzylidene amines using phosphites. | One-pot procedure, good for 2-aryl-2H-indazoles. | nih.govnih.gov |

| [3+2] Dipolar Cycloaddition | Reaction of sydnones and arynes. | Mild conditions, high yields, no 1H-indazole byproduct. | nih.gov |

| Palladium-Catalyzed Cross-Coupling | Suzuki-Miyaura, Sonogashira, etc. for functionalization. | High tolerance for various functional groups. | nih.govorganic-chemistry.org |

| Metal-Free C-H Functionalization | Direct introduction of functional groups onto the indazole core. | Avoids use of expensive and toxic metals. | researchgate.net |

| Copper-Catalyzed Three-Component Reaction | Reaction of 2-bromobenzaldehydes, primary amines, and sodium azide (B81097). | Broad substrate scope and high functional group tolerance. | organic-chemistry.org |

Future Research Directions and Opportunities for this compound and its Analogues

The existing body of research on this compound and related compounds opens up several promising avenues for future investigation.

Exploration of New Therapeutic Applications: While initial studies have highlighted the antiprotozoal potential of 2-phenyl-2H-indazoles, further research is warranted to explore other therapeutic areas. nih.govnih.gov Given the broad biological activities associated with the 2H-indazole scaffold, analogs of this compound could be screened against a wide range of targets, including kinases, G-protein coupled receptors, and enzymes involved in inflammatory and neurodegenerative diseases.

Development of Novel Derivatives: The synthesis of novel derivatives of this compound through the functionalization of both the indazole core and the phenyl ring is a key area for future work. This could involve the introduction of different substituents to modulate the compound's electronic and steric properties, thereby optimizing its potency and selectivity for specific biological targets. The use of modern synthetic techniques, such as late-stage functionalization, will be instrumental in this endeavor. organic-chemistry.org

Investigation of Mechanisms of Action: For any identified bioactive analogs, elucidating their precise mechanism of action will be crucial. nih.gov This will involve detailed biochemical and cellular assays to identify the molecular targets and signaling pathways that are modulated by these compounds. A deeper understanding of the mechanism will be essential for their further development as therapeutic agents.

Application in Chemical Biology: Fluorescently tagged derivatives of this compound could be developed as chemical probes to study biological processes. The inherent fluorophoric properties of some 2-aryl-2H-indazoles can be harnessed for applications in cellular imaging and target identification. researchgate.net

常见问题

Basic Research Questions

Q. What are the standard synthetic routes for 2-(3-Methoxyphenyl)-2H-indazole, and what analytical techniques confirm its purity?

- Synthesis : A common method involves oxidative cross-dehydrogenative coupling (CDC) using tert-butyl peroxybensoate (TBPB) as an oxidant in chlorobenzene at 110°C under nitrogen. The reaction typically requires 24 hours for completion .

- Characterization : Purity and structure are confirmed via melting point analysis, IR spectroscopy (for functional groups), and NMR (¹H and ¹³C) to verify substituent positions. Elemental analysis (C, H, N) is used to validate stoichiometric ratios .

Q. How is the crystal structure of this compound derivatives determined?

- Single-crystal X-ray diffraction (SC-XRD) is employed to resolve molecular geometry. For example, reactions with bromoacetonitrile in DMSO using Ir(ppy)₃ as a photocatalyst yield crystals suitable for SC-XRD. Data include atomic coordinates, displacement parameters, and hydrogen-bonding interactions (e.g., C–H⋯π distances of ~3.64 Å) .

Q. What is the role of this compound in synthesizing bioactive heterocycles?

- It serves as a precursor for pyrazole derivatives with anti-inflammatory and antimicrobial properties. For instance, hydrazine derivatives of the compound react with acetylacetone in acidic media to form pyrazole cores. Bioactivity is assessed via in vitro assays (e.g., COX-2 inhibition for anti-inflammatory activity) .

Advanced Research Questions

Q. How can researchers optimize cross-dehydrogenative coupling (CDC) reactions involving this compound?

- Key parameters include solvent choice (chlorobenzene enhances yield vs. DMSO), catalyst loading (2 mol% Ir(ppy)₃), and temperature (110°C optimal for TBPB-mediated reactions). Post-reaction purification via silica gel chromatography (hexane:ethyl acetate = 95:5) ensures product isolation .

Q. What strategies address contradictory bioactivity data in studies of this compound derivatives?

- Discrepancies in anti-inflammatory efficacy may arise from varying deprotection methods (e.g., basic vs. acidic conditions). Systematic comparisons of IC₅₀ values across cell lines (e.g., RAW 264.7 macrophages) and validation via molecular docking (e.g., binding poses in COX-2 active sites) can resolve inconsistencies .

Q. How do computational docking studies predict the interaction of this compound with biological targets?

- Docking simulations (e.g., AutoDock Vina) model interactions with targets like cyclooxygenase-2 (COX-2). Parameters include binding energy (ΔG) and hydrogen-bonding patterns. For example, the methoxy group may form hydrophobic interactions, while the indazole ring aligns with catalytic residues .

Q. What methodologies are used to design this compound derivatives with enhanced pharmacokinetic profiles?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。